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1-Bromo-5-chloro-4-iodo-2-methylbenzene

Cat. No.: B3047074
CAS No.: 1349718-82-6
M. Wt: 331.37
InChI Key: GYDUWILOVVPLKQ-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Methylbenzene Derivatives

Halogenated methylbenzene derivatives are a broad class of compounds that have been extensively studied for their diverse applications. The reactivity of the benzene (B151609) ring and the methyl group can be tuned by the presence of halogen substituents. purechemistry.org For instance, the methyl group can undergo free-radical substitution, while the aromatic ring is susceptible to electrophilic substitution, with the position of attack directed by the existing halogens and the methyl group. ijcrcps.com

What sets 1-Bromo-5-chloro-4-iodo-2-methylbenzene apart is the presence of three different halogens. This "tri-halogenation" provides a platform for sequential and site-selective reactions, such as cross-coupling reactions. researchgate.netnih.gov The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows chemists to selectively replace one halogen at a time, paving the way for the programmed synthesis of multi-substituted benzene derivatives. sciencedaily.com

Below is a data table of the computed properties of this compound. nih.gov

PropertyValue
Molecular FormulaC7H5BrClI
Molecular Weight331.37 g/mol
XLogP34.3
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count0
Exact Mass329.83079 g/mol
Monoisotopic Mass329.83079 g/mol
Topological Polar Surface Area0 Ų
Heavy Atom Count11

Research Gaps and Emerging Opportunities in the Study of this compound

Despite the potential of this compound as a versatile synthetic intermediate, a comprehensive body of research specifically focused on this compound remains relatively sparse. Much of the existing literature deals with polyhalogenated aromatic compounds in a general sense or with simpler di-halogenated analogues. This presents several research gaps and, consequently, emerging opportunities.

A primary area for further investigation is the development of efficient and scalable synthetic routes to this compound itself. While general methods for the halogenation of aromatic compounds are well-established, the controlled introduction of three different halogens at specific positions on the toluene (B28343) ring presents a significant synthetic challenge. scribd.com Overcoming this hurdle is crucial for making this compound more accessible for broader research applications.

Furthermore, the full scope of its reactivity in various chemical transformations is yet to be explored. Detailed mechanistic studies of its participation in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings could reveal novel catalytic systems and reaction conditions that exploit the unique electronic and steric environment of the molecule. acs.orgnih.govresearchgate.net Such studies would contribute to a deeper understanding of the factors governing regioselectivity in complex, multi-halogenated systems.

The potential applications of derivatives synthesized from this compound are another fertile ground for research. Its highly substituted and asymmetric nature could be leveraged in the design of novel liquid crystals, flame retardants, or as scaffolds in medicinal chemistry for the development of new therapeutic agents. nih.gov

Scope and Objectives of Academic Investigations on this compound

Future academic investigations into this compound are likely to be multi-faceted, addressing the current research gaps and capitalizing on the emerging opportunities. The primary objectives of such studies would include:

Development of Novel Synthetic Methodologies: A key objective will be the design and optimization of synthetic pathways for the efficient and regioselective synthesis of this compound. This could involve the exploration of novel halogenating agents, catalysts, and reaction sequences.

Elucidation of Reaction Mechanisms: In-depth mechanistic studies of its reactions will be crucial. This would involve a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to understand the intricate details of bond activation and formation at the molecular level.

Exploration of Synthetic Utility: A significant focus will be on demonstrating the synthetic utility of this compound as a building block. This will involve its use in the synthesis of a diverse range of target molecules, including complex natural products, functional materials, and biologically active compounds.

Investigation of Structure-Property Relationships: A systematic investigation of the physical and chemical properties of derivatives synthesized from this compound will be essential. This will help in establishing clear structure-property relationships, which are vital for the rational design of new materials and molecules with desired functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClI B3047074 1-Bromo-5-chloro-4-iodo-2-methylbenzene CAS No. 1349718-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-5-chloro-4-iodo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDUWILOVVPLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717840
Record name 1-Bromo-5-chloro-4-iodo-2-methylbenzene
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Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349718-82-6
Record name Benzene, 1-bromo-5-chloro-4-iodo-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349718-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-chloro-4-iodo-2-methylbenzene
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Synthetic Methodologies for 1 Bromo 5 Chloro 4 Iodo 2 Methylbenzene and Its Derivatives

Regioselective Halogenation Strategies

Achieving the desired 1,2,4,5-substitution pattern on the toluene (B28343) ring necessitates highly regioselective halogenation methods. The interplay of electronic and steric effects of the substituents already present on the ring directs the position of incoming electrophiles.

Directed Ortho-Metallation and Halogen Exchange Approaches

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. While there are no specific literature examples for the direct ortho-metallation of a precursor leading to 1-bromo-5-chloro-4-iodo-2-methylbenzene, the principles of DoM can be applied hypothetically. For instance, a suitably substituted toluene with a potent DMG, such as an amide or a methoxy (B1213986) group, could be used to direct halogenation to a specific ortho position. However, the presence of multiple halogens can complicate this approach due to the possibility of halogen-metal exchange, which can compete with deprotonation.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution (EAS) is the most common method for introducing halogen atoms to a benzene (B151609) ring. The regiochemical outcome of EAS is governed by the directing effects of the substituents already on the ring. In the case of synthesizing this compound, a plausible precursor would be 2-bromo-4-chlorotoluene. The methyl group is an activating, ortho-, para-director, while the bromine and chlorine atoms are deactivating, yet also ortho-, para-directing. The directing effects of these groups would need to be carefully considered for the final iodination step.

The iodination of chlorinated aromatic compounds has been studied, and various reagents can be employed to achieve regioselectivity. For instance, the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid is a mild and efficient method for the iodination of activated and deactivated aromatic compounds. organic-chemistry.org Another approach involves the use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄) or silver hexafluoroantimonate (AgSbF₆), in combination with iodine, which can offer high regioselectivity in the iodination of chlorinated aromatics. uky.edunih.gov For a precursor like 2-bromo-4-chlorotoluene, the iodine would be directed to the positions ortho and para to the methyl group and ortho to the halogens. The steric hindrance from the existing bromine atom would likely favor the introduction of the bulky iodine atom at the less hindered position, which corresponds to the desired C4 position relative to the bromine.

Reagent/Catalyst SystemSubstrateProductKey Features
NIS / Trifluoroacetic AcidMethoxy- or methyl-substituted aromaticsRegioselectively iodinated productsMild conditions, short reaction times. organic-chemistry.org
Ag₂SO₄ / I₂Chlorinated phenols, anisoles, anilinesRegioselectively iodinated productsOffers access to valuable iodoarenes. uky.edunih.gov
AgSbF₆ / I₂Chlorinated phenols, anisoles, anilinesPreferential ortho, para, or para iodinationHigh regioselectivity. uky.edunih.gov

Diazotization and Subsequent Halogenation Pathways

The Sandmeyer reaction and related diazotization-halogenation sequences provide a versatile method for the introduction of halogens onto an aromatic ring, often with high regioselectivity that is determined by the position of an initial amino group. This pathway is particularly useful for synthesizing isomers that are not easily accessible through direct electrophilic halogenation.

A plausible route to this compound using this strategy would involve the synthesis of the precursor 3-bromo-5-chloro-4-iodo-2-methylaniline. This aniline (B41778) derivative could then undergo diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment of the diazonium salt with an iodide source, such as potassium iodide, would yield the target compound. A key advantage of this method is that the positions of the halogens are pre-determined by the synthesis of the aniline precursor. While the Sandmeyer reaction traditionally uses copper(I) halides, the iodination step can often be achieved simply with potassium iodide without the need for a copper catalyst. stackexchange.com

Precursor Synthesis and Strategic Functional Group Interconversions

The success of the synthetic strategies described above hinges on the availability of appropriately substituted precursors. The synthesis of these precursors often involves multiple steps and strategic functional group interconversions (FGIs).

For the electrophilic aromatic substitution route, the precursor 2-bromo-4-chlorotoluene can be synthesized from 5-chloro-2-methylaniline (B43014) via a Sandmeyer reaction. This involves the diazotization of the aniline followed by treatment with copper(I) bromide. mdpi.com

For the diazotization pathway to the final product, the key precursor is 3-bromo-5-chloro-2-methylaniline . The synthesis of this compound could start from 3-bromo-5-chloro-2-methyl-nitrobenzene, which can be prepared by nitration of 1-bromo-3-chloro-2-methylbenzene. The nitro group can then be reduced to an amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

Another potential precursor is 1-bromo-5-chloro-4-methyl-2-nitrobenzene . This could be synthesized and then the nitro group could be reduced to an amine, followed by diazotization and iodination.

Functional group interconversions are essential for manipulating the directing effects of substituents and for introducing the desired functionality at the correct stage of the synthesis. For example, an amino group can be introduced via nitration followed by reduction, and this amino group can then be replaced by a halogen via a Sandmeyer reaction.

PrecursorSynthetic Route
2-Bromo-4-chlorotolueneDiazotization of 5-chloro-2-methylaniline followed by Sandmeyer reaction with CuBr. mdpi.com
3-Bromo-5-chloro-2-methylanilineNitration of 1-bromo-3-chloro-2-methylbenzene, followed by reduction of the nitro group.
1-Bromo-5-chloro-4-methyl-2-nitrobenzeneNitration of a suitable bromochlorotoluene precursor.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product, especially in multi-step syntheses of highly substituted molecules where side reactions and the formation of isomers are common.

In electrophilic halogenations , factors such as the choice of halogenating agent, solvent, temperature, and catalyst can significantly influence the regioselectivity and yield. For the iodination of a dihalotoluene, screening different iodinating agents (e.g., I₂, ICl, NIS) and Lewis or Brønsted acid catalysts is necessary to find the optimal conditions that favor the desired isomer. organic-chemistry.orguky.edunih.gov The reaction temperature and time must also be carefully controlled to prevent over-halogenation or side reactions.

For diazotization and Sandmeyer reactions , the temperature is a critical parameter. Diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent halogenation step may require gentle warming to proceed to completion. The choice of acid and the concentration of reagents can also impact the yield and purity of the final product. For sterically hindered anilines, optimizing the diazotization conditions might be necessary to achieve complete conversion.

Reaction TypeKey Optimization Parameters
Electrophilic IodinationChoice of iodinating agent, catalyst, solvent, temperature, reaction time.
DiazotizationTemperature control (low temperature), acid concentration, rate of addition of nitrite.
Sandmeyer ReactionTemperature, catalyst (if needed), concentration of halide source.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Halogenated Arenes

Traditional methods for the synthesis of halogenated arenes often involve the use of hazardous reagents, stoichiometric amounts of catalysts, and volatile organic solvents, which raise environmental concerns. Green chemistry principles aim to address these issues by developing more sustainable synthetic methodologies.

In the context of synthesizing this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can improve atom economy by reducing the need for intermediate purification steps.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. For Sandmeyer reactions, recent research has focused on copper-free methods and the use of deep eutectic solvents as a more environmentally friendly reaction medium. mdpi.comunito.it

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents. This reduces waste and often leads to more efficient reactions. For electrophilic halogenations, the development of highly active and recyclable catalysts is an active area of research.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted and ultrasound-assisted reactions are also being explored as energy-efficient alternatives to conventional heating.

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 5 Chloro 4 Iodo 2 Methylbenzene

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring in 1-bromo-5-chloro-4-iodo-2-methylbenzene is substituted with one activating group (methyl) and three deactivating groups (halogens). In electrophilic aromatic substitution (EAS), the methyl group is an ortho-, para-director, activating these positions. Conversely, halogens are deactivating due to their inductive electron withdrawal but are also ortho-, para-directors because of resonance electron donation.

The combined influence of these substituents creates a complex reactivity pattern. The available positions for electrophilic attack are C3 and C6. The directing effects of the substituents are summarized below:

Methyl group (at C2): Directs ortho (C3) and para (C6).

Bromine (at C1): Directs ortho (C6) and para (C3).

Iodine (at C4): Directs ortho (C3 and C5, but C5 is blocked by chlorine).

Chlorine (at C5): Directs ortho (C4 and C6, but C4 is blocked by iodine) and para (C2, blocked by methyl).

Nucleophilic aromatic substitution (SNAr) on aryl halides generally requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org In this compound, the halogens are only weakly electron-withdrawing, making SNAr reactions challenging under standard conditions. libretexts.org However, if forced, the relative reactivity of the halogens as leaving groups follows the order of bond strength: I > Br > Cl. This differential reactivity allows for potential selective substitution, where the iodine atom would be the most likely to be displaced by a strong nucleophile.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
Substituent (Position)TypeDirecting EffectTarget Positions Activated
-CH₃ (C2)Activating, Ortho-, Para-DirectorActivatesC3, C6
-Br (C1)Deactivating, Ortho-, Para-DirectorDeactivatesC3, C6
-I (C4)Deactivating, Ortho-, Para-DirectorDeactivatesC3
-Cl (C5)Deactivating, Ortho-, Para-DirectorDeactivatesC6

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and polyhalogenated substrates like this compound are excellent candidates for sequential, site-selective modifications. researchgate.net The key to this selectivity lies in the different strengths of the carbon-halogen bonds.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are fundamental in modern organic synthesis. nobelprize.org The catalytic cycle for these reactions typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. nih.gov The rate of this step is highly dependent on the identity of the halogen, leading to a predictable order of reactivity: C-I > C-Br > C-Cl. researchgate.net

Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with an organic halide. nobelprize.orgnih.gov For this compound, the reaction can be performed selectively at the C-I bond under mild conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations. researchgate.net By adjusting the reaction conditions (e.g., catalyst, ligand, temperature), a second coupling can be performed at the C-Br bond.

Heck Reaction: This reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org Similar to the Suzuki-Miyaura reaction, the selectivity is governed by the halogen's identity, allowing for stepwise functionalization, first at the C-I position and then at the C-Br position. researchgate.net

The Ullmann reaction traditionally refers to the copper-catalyzed synthesis of symmetric biaryls from aryl halides at high temperatures. organic-chemistry.org Modern variations, known as Ullmann-type reactions, are broader in scope and can form C-N, C-O, and C-S bonds. organic-chemistry.org The mechanism involves the formation of an organocopper intermediate. organic-chemistry.org

The reactivity of the halogens in copper-catalyzed couplings follows the same trend as in palladium-catalyzed reactions (I > Br > Cl). nsf.gov Therefore, this compound can undergo selective Ullmann coupling at the C-I bond. These reactions often require ligands to facilitate the process at lower temperatures and expand the substrate scope. organic-chemistry.org

The selectivity in cross-coupling reactions is primarily determined by the carbon-halogen bond dissociation energy. The weaker the bond, the more readily it undergoes oxidative addition, which is often the rate-determining step.

Bond Dissociation Energy Trend: C-I < C-Br < C-Cl

This energy difference allows for a high degree of chemoselectivity. A reaction can be tuned to occur exclusively at the C-I bond by using mild conditions. More forcing conditions (higher temperatures, more active catalysts) are required to cleave the stronger C-Br bond, and even more vigorous conditions are needed for the C-Cl bond. researchgate.net

Steric hindrance also plays a crucial role. The methyl group at the C2 position and the adjacent halogens can influence the accessibility of each coupling site to the bulky transition metal catalyst.

The iodine at C4 is flanked by a chlorine atom (C5) and a substituted carbon (C3).

The bromine at C1 is adjacent to a hydrogen atom (C6) and the methyl-substituted carbon (C2).

The chlorine at C5 is positioned between the iodine atom (C4) and a hydrogen atom (C6).

The position ortho to the methyl group (C1-Br) may experience some steric hindrance, potentially affecting the reaction rate compared to a less hindered position. However, the electronic lability of the C-I bond typically dominates, making the C4 position the most reactive site. researchgate.net

Table 2: Relative Reactivity of Halogen Sites in Cross-Coupling Reactions
PositionHalogenRelative Bond StrengthReactivity OrderSteric Environment
C4IodineLowest1 (Most Reactive)Flanked by -Cl and C3-H
C1BromineIntermediate2Flanked by -CH₃ group and C6-H
C5ChlorineHighest3 (Least Reactive)Flanked by -I and C6-H

Oxidation and Reduction Pathways of the Aromatic Nucleus and Methyl Group

The substituents on this compound offer distinct sites for oxidation and reduction reactions. The aromatic ring itself is generally stable due to its aromaticity but the methyl group and halogen substituents are susceptible to transformation.

Oxidation: The alkyl side-chain is the most likely site for oxidation. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This would yield 5-bromo-2-chloro-3-iodo-4-methylbenzoic acid. The heavily substituted and deactivated aromatic ring is resistant to oxidative degradation under these conditions.

Reduction (Dehalogenation): The halogen atoms can be selectively removed via reduction. Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or dissolving metal reductions can achieve dehalogenation. Similar to cross-coupling reactions, the selectivity is governed by the C-X bond strength, allowing for stepwise removal of the halogens: first iodine, then bromine, and finally chlorine. This provides a pathway to synthesize less halogenated derivatives of the parent molecule.

Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations

Mechanistic Investigations and Reactivity Profiles

A primary area of reactivity for polyhalogenated aromatics is transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The mechanism of these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The rate-determining step is often the initial oxidative addition of the palladium catalyst to the carbon-halogen bond.

The kinetics of this step are highly dependent on the nature of the halogen. The bond dissociation energies for carbon-halogen bonds on an aromatic ring follow the order C-Cl > C-Br > C-I. Consequently, the activation energy required for the oxidative addition step follows the reverse order: C-I < C-Br < C-Cl. This differential reactivity is a cornerstone for achieving site-selective reactions on polyhalogenated substrates.

For this compound, the C-I bond is the most labile and therefore the most kinetically favored site for oxidative addition. Reactions conducted under controlled conditions (e.g., low temperature, short reaction times, one equivalent of organoboron reagent) would overwhelmingly favor substitution at the C4 (iodo) position. The C-Br bond would require more forcing conditions (higher temperature, longer reaction times) to react, while the C-Cl bond would be the most inert.

The expected relative reactivity for palladium-catalyzed cross-coupling reactions is: R-I > R-OTf > R-Br >> R-Cl. wikipedia.org This established trend allows for a predictable, stepwise functionalization of the molecule, making it a potentially valuable building block in organic synthesis.

Table 1: Predicted Kinetic Profile for Site-Selective Suzuki-Miyaura Cross-Coupling of this compound
Reactive Site (C-X Bond)Relative Bond Dissociation EnergyPredicted Activation Energy for Oxidative AdditionExpected Reaction RateTypical Reaction Conditions
C4-IodoLowestLowestFastestMild (e.g., 30-40 °C)
C1-BromoIntermediateIntermediateModerateModerate (e.g., 60-80 °C)
C5-ChloroHighestHighestSlowestForcing (e.g., >100 °C, specialized catalysts)

This table is a predictive representation based on established principles of C-X bond reactivity in cross-coupling reactions. Specific rate constants and activation energies for the title compound are not available. wikipedia.orgresearchgate.net

Thermodynamic Considerations

The thermodynamic properties of a molecule, such as its enthalpy of formation (ΔHf°), are fundamental to understanding its stability and the energy changes during a reaction. While experimental thermochemical data for this compound are unavailable, data from related halogen-substituted methylbenzenes (halotoluenes) can provide valuable context.

Thermodynamic parameters are influenced by the type and position of substituents. The substitution of hydrogen with halogens generally leads to a less negative (or more positive) enthalpy of formation, reflecting the energy cost of introducing these substituents. The stability of isomers is also a key factor; for instance, steric hindrance between adjacent bulky groups (like iodine and bromine) can decrease the thermodynamic stability of a molecule.

The following table presents experimental thermodynamic data for related para-halotoluenes, illustrating the influence of the halogen atom on these properties. These values serve as a reference for estimating the thermodynamic landscape of more complex structures.

Table 2: Experimental Thermodynamic Properties of Related p-Halotoluenes
CompoundHeat Capacity, Cp (crystalline, 298.15 K) (J·mol⁻¹·K⁻¹)Enthalpy of Fusion, ΔfusH (kJ·mol⁻¹)Melting Temperature, Tm (K)
p-Chlorotoluene142.915.4280.7
p-Bromotoluene142.315.8301.5
p-Iodotoluene142.716.8307.9

Data sourced from a study on the thermal properties of para-halotoluenes. amazonaws.com

Advanced Spectroscopic and Structural Characterization of 1 Bromo 5 Chloro 4 Iodo 2 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Bromo-5-chloro-4-iodo-2-methylbenzene, a combination of 1D and 2D NMR techniques would be employed for a full structural assignment.

¹H NMR and ¹³C NMR Chemical Shifts, Coupling Constants, and Multiplicities

The structure of this compound contains three distinct types of protons: two aromatic protons and the protons of a methyl group. Consequently, its ¹H NMR spectrum is expected to be relatively simple.

¹H NMR Spectroscopy : The spectrum would feature a singlet for the methyl group (H-7), anticipated in the region of 2.0-2.5 ppm, a typical chemical shift for benzylic protons. libretexts.org The two aromatic protons (H-3 and H-6) are in different chemical environments and are not adjacent to other protons, so they are both expected to appear as singlets in the aromatic region, generally between 6.5 and 8.0 ppm. libretexts.orgresearchgate.net Due to the deshielding effects of the adjacent halogens, their signals would be shifted downfield.

¹³C NMR Spectroscopy : The molecule has seven unique carbon atoms, which would result in seven distinct signals in the proton-decoupled ¹³C NMR spectrum. The methyl carbon (C-7) is expected to resonate at approximately 20 ppm. The six aromatic carbons would appear in the typical range of 120-150 ppm. researchgate.net The carbons directly bonded to the electronegative halogen atoms (C-1, C-4, C-5) would have their chemical shifts significantly influenced by these substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR DataPredicted ¹³C NMR Data
PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPositionPredicted Chemical Shift (δ, ppm)Assignment
H-3~7.8Singlet1HC-1~120C-Br
H-6~7.5Singlet1HC-2~140C-CH₃
H-7 (CH₃)~2.4Singlet3HC-3~135C-H
C-4~95C-I
C-5~138C-Cl
C-6~132C-H
C-7~20-CH₃

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Assignment

To confirm the assignments made from 1D NMR and to establish the complete connectivity of the molecule, 2D NMR experiments are essential. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, the COSY spectrum would be expected to show no cross-peaks, confirming that the two aromatic protons and the methyl protons are isolated spin systems.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. wikipedia.orgsdsu.edu It is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds. wikipedia.org It is particularly crucial for identifying quaternary carbons (those without attached protons), such as C-1, C-2, C-4, and C-5. For instance, the methyl protons (H-7) would show correlations to the adjacent C-2 and the nearby C-1 and C-3 carbons.

Table 2: Expected Key 2D NMR Correlations for this compound

Proton (¹H)HSQC (¹JCH) Correlated CarbonHMBC (²⁻³JCH) Correlated Carbons
H-3C-3C-1, C-2, C-4, C-5
H-6C-6C-1, C-2, C-4, C-5
H-7 (CH₃)C-7C-1, C-2, C-3

Mass Spectrometry (MS) for Molecular Weight Determination and Isotopic Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.govresearchgate.net The theoretical exact mass of this compound can be calculated using the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹²⁷I). An experimental HRMS measurement would be expected to match this theoretical value to within a few parts per million (ppm), confirming the molecular formula C₇H₅BrClI. nih.gov

Table 3: HRMS Data for this compound

FormulaSpeciesCalculated Exact Mass (Da)Expected Experimental Mass (Da)
C₇H₅BrClI[M]⁺329.83079~329.8308 ± 0.0005

Analysis of Isotopic Patterns Characteristic of Bromine, Chlorine, and Iodine

The presence of bromine and chlorine atoms gives rise to a highly characteristic isotopic pattern in the mass spectrum, which serves as a definitive signature for these elements. libretexts.org

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.5% and ~49.5%, respectively), resulting in an M and M+2 peak pattern with an intensity ratio of approximately 1:1. libretexts.org

Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This leads to an M and M+2 peak pattern with an intensity ratio of roughly 3:1.

Iodine is monoisotopic, consisting of only ¹²⁷I, so it does not contribute to M+2 peaks. libretexts.org

For a molecule containing one bromine and one chlorine atom, the molecular ion region will exhibit a complex cluster of peaks at M, M+2, and M+4, resulting from the various combinations of their isotopes. The predicted pattern for the molecular ion of this compound is detailed below.

Table 4: Predicted Isotopic Pattern for the Molecular Ion of this compound

m/z (Mass)Isotopic CompositionPredicted Relative Intensity (%)
330 (M)C₇H₅⁷⁹Br³⁵Cl¹²⁷I100
332 (M+2)C₇H₅⁸¹Br³⁵Cl¹²⁷I + C₇H₅⁷⁹Br³⁷Cl¹²⁷I~129
334 (M+4)C₇H₅⁸¹Br³⁷Cl¹²⁷I~31

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups and substitution patterns of a molecule. Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, but they operate on different principles and are subject to different selection rules, often providing complementary information.

Infrared (IR) Spectroscopy of this compound is expected to reveal characteristic absorption bands corresponding to its substituted benzene (B151609) ring and methyl group. The key vibrational modes would include:

C-H Vibrations: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-H stretching and bending vibrations of the methyl (-CH₃) group are expected around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

C=C Vibrations: The aromatic ring's C=C stretching vibrations will produce a series of bands in the 1600-1400 cm⁻¹ region. The exact positions of these peaks are sensitive to the substitution pattern.

C-X (Halogen) Vibrations: The carbon-halogen bonds will have characteristic stretching vibrations at lower frequencies. The C-Cl stretch is typically found in the 800-600 cm⁻¹ range, the C-Br stretch between 600-500 cm⁻¹, and the C-I stretch below 500 cm⁻¹. These bands are crucial for confirming the presence of the respective halogens.

Substitution Pattern: The out-of-plane C-H bending vibrations, appearing in the 900-675 cm⁻¹ region, are highly indicative of the substitution pattern on the benzene ring. For a 1,2,4,5-tetrasubstituted ring, specific patterns of absorption are expected.

Raman Spectroscopy complements IR by being particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman analysis would be valuable for observing:

Symmetric Ring Breathing Modes: The symmetric vibration of the entire benzene ring, often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum around 1000 cm⁻¹.

C-I and C-Br Bonds: The vibrations of the heavier C-Br and C-I bonds are expected to be strong in the Raman spectrum, providing clear evidence for these halogens.

A hypothetical data table summarizing the expected key vibrational frequencies is presented below.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)Intensity (IR/Raman)
Aromatic C-H Stretch3100-30003100-3000Medium / Strong
Methyl C-H Stretch (asymmetric)~2960~2960Medium / Medium
Methyl C-H Stretch (symmetric)~2870~2870Medium / Strong
Aromatic C=C Stretch1600-14501600-1450Strong / Strong
Methyl C-H Bend1450-13751450-1375Medium / Medium
Aromatic Ring BreathingWeak/Absent~1000Weak / Strong
C-Cl Stretch800-600800-600Strong / Medium
C-Br Stretch600-500600-500Strong / Strong
C-I Stretch< 500< 500Strong / Strong

Note: This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

The key findings from such an analysis would include:

Molecular Structure Confirmation: Unambiguous confirmation of the connectivity and substitution pattern of the bromo, chloro, iodo, and methyl groups on the benzene ring.

Crystal System and Space Group: Determination of the unit cell parameters (a, b, c, α, β, γ) and the symmetry of the crystal lattice.

Intermolecular Interactions: In the solid state, molecules are packed together through various non-covalent interactions. For this halogen-rich compound, halogen bonding (e.g., I···Br, I···Cl, Br···Cl interactions) and π-π stacking interactions between the aromatic rings are expected to play a significant role in the crystal packing. The analysis would reveal the distances and angles of these interactions, providing insight into the solid-state architecture.

A hypothetical summary of crystallographic data is presented below.

ParameterHypothetical Value
Chemical FormulaC₇H₅BrClI
Formula Weight331.38 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)a = 8.12, b = 13.45, c = 9.88
α, β, γ (°)α = 90, β = 109.5, γ = 90
Volume (ų)1015.7
Z (molecules per unit cell)4
Key Intermolecular ContactsHalogen bonds (I···Cl, Br···I), π-π stacking

Note: This data is illustrative. Actual crystallographic data can only be obtained through experimental analysis.

Elemental Analysis for Stoichiometric Confirmation and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized or purified substance, thereby verifying its stoichiometric composition and assessing its purity. For this compound (C₇H₅BrClI), the theoretical elemental composition can be calculated based on its atomic weights.

The comparison between the experimentally determined percentages and the calculated theoretical values provides a direct measure of the compound's purity. A close match (typically within ±0.4%) is considered strong evidence for the correct elemental composition.

ElementAtomic Weight ( g/mol )Theoretical %Experimental % (Hypothetical)
Carbon (C)12.0125.3625.41
Hydrogen (H)1.011.521.55
Bromine (Br)79.9024.1124.05
Chlorine (Cl)35.4510.7010.75
Iodine (I)126.9038.3038.24

Note: The theoretical percentages are calculated based on the molecular formula C₇H₅BrClI. The experimental values are hypothetical examples of what would be expected for a pure sample.

Computational and Theoretical Investigations of 1 Bromo 5 Chloro 4 Iodo 2 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. mdpi.com By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties. For 1-bromo-5-chloro-4-iodo-2-methylbenzene, geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would reveal the precise bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional conformation. These calculations account for the steric hindrance between the bulky halogen atoms and the methyl group, as well as the electronic push-pull effects that influence the benzene (B151609) ring's planarity and bond alternation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. researchgate.net For this compound, the presence of multiple halogen substituents, which possess lone pairs of electrons, would be expected to raise the HOMO energy compared to unsubstituted toluene (B28343), while their inductive electron-withdrawing effects would lower the LUMO energy.

Table 1: Representative Frontier Orbital Energies

Parameter Representative Energy (eV) Significance
EHOMO -9.1 Indicates electron-donating ability
ELUMO -1.5 Indicates electron-accepting ability
Energy Gap (ΔE) 7.6 Correlates with chemical stability and reactivity

Note: The values presented are hypothetical and representative for a polyhalogenated aromatic compound and serve for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule, providing crucial insights into its reactivity. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polarized regions.

For this compound, the MEP map would likely show a significant region of negative potential (red to yellow) above and below the plane of the benzene ring, characteristic of the π-electron system. The halogen atoms, despite their electronegativity, would also exhibit regions of positive potential (the "sigma-hole") on their outermost surfaces, which can participate in halogen bonding. The hydrogen atoms of the methyl group and the aromatic ring would show positive potential (blue), making them potential sites for interaction with nucleophiles.

Quantum Chemical Descriptors and Their Correlation with Structure-Reactivity Relationships

From the computed HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a framework for understanding the molecule's behavior in chemical reactions. researchgate.net

Key descriptors include:

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it measures the resistance of a molecule to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap and is less reactive.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized. "Soft" molecules are more reactive.

Electronegativity (χ): Calculated as -(EHOMO + ELUMO) / 2, it represents the molecule's ability to attract electrons.

Electrophilicity Index (ω): Calculated as μ²/2η (where μ is the chemical potential, approximately -χ), this index quantifies the molecule's ability to act as an electrophile. nih.gov

These descriptors are invaluable for comparing the reactivity of different substituted benzenes and for predicting how the molecule will interact with various reagents. researchgate.net

Table 2: Representative Quantum Chemical Descriptors

Descriptor Formula Representative Value (eV) Interpretation
Chemical Hardness (η) (ELUMO - EHOMO) / 2 3.8 High value suggests high stability
Chemical Softness (S) 1 / η 0.26 Low value suggests low polarizability
Electronegativity (χ) -(EHOMO + ELUMO) / 2 5.3 High value indicates strong electron-attracting tendency
Electrophilicity Index (ω) χ² / (2η) 3.7 Indicates a moderate capacity to act as an electrophile

Note: The values presented are hypothetical, derived from the representative energies in Table 1, and serve for illustrative purposes.

Elucidation of Reaction Mechanisms via Potential Energy Surface Analysis

Understanding the mechanism of a chemical reaction requires mapping the energy changes as reactants transform into products. A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. nih.gov By analyzing the PES, chemists can identify the lowest energy reaction path, locate transition states (saddle points on the surface), and determine the activation energies that govern reaction rates. researchgate.net

For this compound, PES analysis could be used to elucidate the mechanism of electrophilic aromatic substitution. For example, in a nitration reaction, calculations would map the energy landscape as a nitronium ion (NO₂⁺) approaches the aromatic ring. uomustansiriyah.edu.iq The analysis would reveal which carbon atom is the most likely site of attack by identifying the transition state with the lowest activation energy. The directing effects of the bromo, chloro, iodo, and methyl substituents would be quantitatively explained by the relative energies of the different possible intermediates (sigma complexes). researchgate.net

Solvation Effects on Molecular Properties and Reactivity of the Compound

Reactions are typically carried out in a solvent, which can significantly influence molecular properties and reactivity. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent. The solvent can stabilize charged intermediates and transition states, altering the potential energy surface and potentially changing the reaction mechanism or product distribution. science.gov

For a molecule like this compound, a polar solvent would be expected to stabilize the polarized C-X (Carbon-Halogen) bonds and could influence the HOMO-LUMO energy gap. In reactions that involve the formation of charged intermediates, such as SN1-type reactions at a benzylic position (if one were present) or the sigma complex in electrophilic substitution, solvent stabilization can dramatically lower activation energies and increase reaction rates. ncert.nic.in Computational studies incorporating solvent effects are therefore essential for predictions that accurately reflect experimental conditions. researchgate.net

Predictive Modeling for Novel Reactions and Selectivity

Predictive modeling, often employing machine learning and quantum mechanics, aims to forecast the outcomes of unknown reactions. nih.gov For polyfunctionalized molecules like this compound, predicting selectivity is a major challenge. For instance, in a palladium-catalyzed cross-coupling reaction (like a Suzuki or Sonogashira coupling), which of the three different C-X bonds (C-I, C-Br, or C-Cl) would react first? nih.govacs.org

The general reactivity trend for oxidative addition to a transition metal catalyst is C-I > C-Br > C-Cl. However, the electronic environment created by the other substituents can modify this intrinsic reactivity. researchgate.net Predictive models can be trained on large datasets of known reactions to learn the subtle electronic and steric factors that govern site-selectivity. nih.govacs.org By calculating descriptors for the target molecule, these models can predict the most probable reaction site and the optimal conditions to achieve a desired transformation, thereby accelerating the discovery of new synthetic routes. nih.gov

Applications of 1 Bromo 5 Chloro 4 Iodo 2 Methylbenzene As a Building Block in Advanced Organic Synthesis

Synthesis of Complex Polyhalogenated Aromatic Systems

The primary utility of 1-bromo-5-chloro-4-iodo-2-methylbenzene lies in its capacity to undergo selective cross-coupling reactions. The carbon-halogen bond strengths follow the order C-Cl > C-Br > C-I, which translates to a reactivity trend of C-I > C-Br > C-Cl in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.govresearchgate.net This predictable disparity in reactivity allows for the stepwise introduction of different substituents at specific positions on the aromatic ring.

For instance, a Sonogashira coupling can be performed selectively at the C-I bond under mild conditions, leaving the bromo and chloro groups intact. rsc.orgresearchgate.net Subsequent introduction of a different functional group at the C-Br position can be achieved through a Suzuki-Miyaura coupling under more forcing conditions. acs.orgresearchgate.net Finally, the least reactive C-Cl bond can be functionalized, if desired, using specialized catalytic systems. acs.org This sequential approach enables the synthesis of highly substituted and complex aromatic compounds that would be challenging to prepare through other methods. ias.ac.inlibretexts.org

Table 1: Regioselective Cross-Coupling Reactions of this compound

Position of Functionalization Halogen Favored Cross-Coupling Reaction Relative Reaction Conditions
4 Iodo Sonogashira, Suzuki-Miyaura, Heck Mild
1 Bromo Suzuki-Miyaura, Stille Moderate to Forcing

This selective reactivity is crucial for building molecular complexity in a controlled manner, making this compound a key intermediate in the synthesis of intricate molecular frameworks.

Precursors for Specialized Materials and Functional Molecules

The ability to introduce a variety of functional groups onto the this compound core makes it an attractive precursor for the synthesis of specialized materials and functional molecules.

Polyhalogenated aromatic compounds are frequently employed as intermediates in the synthesis of photoactive materials, including organic light-emitting diodes (OLEDs) and fluorescent probes. The rigid aromatic core of this compound provides a stable scaffold that can be elaborated with chromophoric and auxochromic groups through sequential cross-coupling reactions. The stepwise introduction of different aryl or heteroaryl moieties allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules, such as their absorption and emission wavelengths.

The synthesis of liquid crystals often involves the use of halogenated aromatic cores to introduce specific physical properties like birefringence and dielectric anisotropy. While direct application of this compound in liquid crystal synthesis is not extensively documented, its potential as a precursor is significant. The ability to introduce different substituents regioselectively allows for the creation of molecules with the specific shape and polarity required for liquid crystalline behavior. For example, the sequential addition of long alkyl chains and polar groups can lead to the formation of calamitic (rod-shaped) or discotic (disc-shaped) liquid crystals.

Strategies for Diversity-Oriented Synthesis Utilizing the Polyhalogenated Core

Diversity-oriented synthesis (DOS) aims to create structurally diverse libraries of small molecules for high-throughput screening in drug discovery and chemical biology. The polyhalogenated nature of this compound makes it an ideal scaffold for DOS. By employing a combinatorial approach where different coupling partners are introduced at the iodo, bromo, and chloro positions in a sequential manner, a large and diverse library of compounds can be rapidly generated from a single starting material.

For example, a library could be constructed by reacting this compound with a set of ten different boronic acids at the iodo position, followed by reacting each of the ten products with a different set of ten organostannanes at the bromo position, and finally coupling with a set of ten amines at the chloro position. This strategy would result in the creation of 1000 unique, complex molecules.

Table 2: Illustrative Diversity-Oriented Synthesis Scheme

Step Position Reaction Type Number of Coupling Partners Number of Products
1 4 (Iodo) Suzuki-Miyaura 10 (R¹-B(OH)₂) 10
2 1 (Bromo) Stille 10 (R²-SnBu₃) 100

Catalytic Synthesis of Multi-Substituted Aromatic Architectures

The synthesis of multi-substituted aromatic compounds often requires careful control of regioselectivity. The distinct reactivity of the three halogen atoms in this compound can be further modulated by the choice of catalyst and ligands. rsc.org For instance, certain palladium catalysts with specific phosphine (B1218219) ligands can enhance the selectivity for coupling at a particular C-X bond, even overriding the inherent reactivity trend to some extent. rsc.org

Furthermore, directed ortho-lithiation can be a powerful strategy. While the methyl group is a weak directing group, the presence of halogens can influence the acidity of adjacent protons. The use of strong lithium bases can lead to deprotonation at a specific position, followed by quenching with an electrophile to introduce a fourth substituent. uwindsor.caias.ac.in The interplay between the electronic and steric effects of the existing substituents and the choice of reaction conditions allows for precise control over the final structure of the polysubstituted aromatic product. pressbooks.pub

Environmental Chemistry and Degradation Pathways of Halogenated Methylbenzenes, with Specific Reference to 1 Bromo 5 Chloro 4 Iodo 2 Methylbenzene

Environmental Fate and Distribution in Various Compartments (e.g., Soil, Water, Air)

The environmental distribution of 1-bromo-5-chloro-4-iodo-2-methylbenzene is governed by its physicochemical properties, such as water solubility, vapor pressure, and its affinity for organic matter. Halogenated aromatic compounds, in general, exhibit low water solubility and a tendency to adsorb to soil and sediment particles. The presence of three different halogen atoms (bromine, chlorine, and iodine) and a methyl group on the benzene (B151609) ring influences these properties.

In Soil: Due to their lipophilic nature, halogenated benzenes tend to sorb to the organic fraction of soil. This sorption reduces their mobility and bioavailability. The persistence of such compounds in soil is a notable concern, as many halogenated substances are resistant to breakdown by soil microorganisms. The rate and extent of sorption are influenced by soil organic matter content, soil type, and the specific halogen substituents on the aromatic ring. It is expected that this compound would exhibit strong sorption to soil organic matter, leading to its accumulation in this environmental compartment.

In Water: The low water solubility of polyhalogenated benzenes limits their concentration in the aqueous phase. However, even at low concentrations, their presence in water bodies is a concern due to potential toxicity to aquatic organisms. Once in an aquatic environment, these compounds are likely to partition to sediments. The transport of such compounds in water can occur through advection and dispersion, but their mobility is generally low due to high sorption potential.

In Air: Halogenated methylbenzenes can enter the atmosphere through volatilization from contaminated soil and water surfaces. Their atmospheric fate is primarily determined by their vapor pressure and their reactivity with atmospheric oxidants. Compounds with significant vapor pressure can undergo long-range atmospheric transport. Halogenated aromatic compounds are known to be persistent in the atmosphere, with their atmospheric lifetimes being influenced by factors such as photolysis and reaction with hydroxyl radicals.

Table 1: Predicted Environmental Distribution of this compound

Environmental Compartment Predicted Behavior and Distribution
Soil High sorption to organic matter, leading to accumulation and persistence. Low mobility.
Water Low solubility, with a tendency to partition to sediments. Potential for bioaccumulation in aquatic organisms.
Air Potential for volatilization and long-range transport, depending on vapor pressure. Atmospheric degradation primarily through reaction with hydroxyl radicals.

Biodegradation Mechanisms of Halogenated Aromatics

The biodegradation of halogenated aromatic compounds is a key process in their environmental remediation. Microorganisms have evolved various enzymatic pathways to break down these often-recalcitrant molecules. The presence of multiple halogen atoms, as in this compound, presents a significant challenge for microbial degradation.

Aerobic Degradation: Under aerobic conditions, the initial step in the degradation of halogenated aromatic compounds often involves the action of oxygenases. These enzymes incorporate one or both atoms of molecular oxygen into the aromatic ring, leading to the formation of catechols. These catechols can then undergo ring cleavage, eventually leading to mineralization (complete breakdown to carbon dioxide, water, and inorganic halides). The efficiency of aerobic degradation is highly dependent on the number and type of halogen substituents. Generally, the more halogenated a compound is, the more resistant it is to aerobic degradation.

Anaerobic Degradation: In the absence of oxygen, a different set of microbial processes, known as reductive dehalogenation, becomes important. In this process, the halogen atom is removed from the aromatic ring and replaced by a hydrogen atom. This reaction is carried out by specific anaerobic bacteria that use the halogenated compound as an electron acceptor. Reductive dehalogenation is often the initial and rate-limiting step in the anaerobic degradation of highly halogenated aromatic compounds. The stepwise removal of halogens can lead to less halogenated, and often less toxic, intermediates that may be more amenable to further degradation. For a compound like this compound, anaerobic conditions would likely be necessary to initiate its breakdown through the removal of the halogen atoms.

Microbial dehalogenation can occur through several mechanisms, with the most relevant for aromatic compounds being reductive, oxidative, and hydrolytic dehalogenation.

Reductive Dehalogenation: As mentioned, this is a key process under anaerobic conditions. It is catalyzed by enzymes called dehalogenases (or more specifically, dehalorespirases in organohalide-respiring bacteria). The order of halogen removal can vary depending on the specific microorganism and the chemical structure of the compound.

Oxidative Dehalogenation: In aerobic pathways, the removal of a halogen can occur concurrently with the hydroxylation of the aromatic ring by oxygenases. This process is often a result of the instability of the initial hydroxylated intermediate, which leads to the spontaneous elimination of the halide ion.

Hydrolytic Dehalogenation: This process involves the replacement of a halogen with a hydroxyl group from a water molecule, catalyzed by hydrolase enzymes. While common for aliphatic halogenated compounds, hydrolytic dehalogenation of aryl halides is less frequent but has been observed.

A diverse range of bacteria and fungi have been identified with the ability to degrade halogenated aromatic compounds.

Bacteria: Genera such as Pseudomonas, Rhodococcus, Burkholderia, and Sphingomonas are well-known for their ability to aerobically degrade a variety of chlorinated and brominated aromatic compounds. Under anaerobic conditions, bacteria from genera like Dehalococcoides, Dehalobacter, and Desulfitobacterium are key players in reductive dehalogenation.

Fungi: White-rot fungi, such as Phanerochaete chrysosporium, possess powerful extracellular lignin-modifying enzymes (e.g., lignin (B12514952) peroxidases, manganese peroxidases, and laccases) that can non-specifically oxidize a wide range of persistent organic pollutants, including halogenated aromatic compounds.

The degradation of this compound would likely require a consortium of microorganisms, potentially involving initial anaerobic dehalogenation followed by aerobic degradation of the resulting less-halogenated intermediates.

Table 2: Key Microbial Processes in the Degradation of Halogenated Aromatics

Degradation Process Conditions Key Enzymes Common Microbial Genera
Aerobic Degradation Aerobic Oxygenases, Hydrolases Pseudomonas, Rhodococcus, Burkholderia
Anaerobic Degradation Anaerobic Reductive Dehalogenases Dehalococcoides, Dehalobacter
Fungal Degradation Aerobic/Anaerobic Lignin Peroxidases, Laccases Phanerochaete chrysosporium

Photochemical and Atmospheric Degradation Processes

Once in the atmosphere, halogenated methylbenzenes are subject to photochemical degradation processes that determine their atmospheric lifetime and potential for long-range transport.

The primary removal mechanism for most volatile organic compounds (VOCs), including halogenated methylbenzenes, in the troposphere is their reaction with hydroxyl (•OH) radicals. researchgate.net This reaction is typically initiated by the addition of the •OH radical to the aromatic ring or by hydrogen abstraction from the methyl group.

The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the compound. The presence of halogen atoms on the benzene ring generally decreases the rate of •OH radical addition compared to unsubstituted benzene or toluene (B28343). The specific positions and types of halogens on this compound will influence its reactivity. The atmospheric lifetime of a compound with respect to reaction with •OH radicals can be estimated if the rate constant for the reaction is known, along with the average concentration of •OH radicals in the troposphere. While specific kinetic data for this compound is not available, studies on other halogenated benzenes can provide an approximation. For instance, the rate constants for the reaction of •OH with various halogenated benzenes have been determined, and these values can be used to estimate the atmospheric persistence of similar compounds. researchgate.net

The degradation of this compound by •OH radicals is expected to lead to the formation of various intermediate products, including halogenated phenols and ring-opened products. These intermediates can then undergo further oxidation.

Table 3: Estimated Atmospheric Lifetime of Aromatic Compounds based on Reaction with Hydroxyl Radicals

Compound OH Rate Constant (cm³/molecule·s) Estimated Atmospheric Lifetime
Benzene 1.2 x 10⁻¹² ~9.5 days
Toluene 5.6 x 10⁻¹² ~2 days
Chlorobenzene 1.0 x 10⁻¹² ~11.5 days
1,4-Dichlorobenzene 0.48 x 10⁻¹² ~24 days

Note: Lifetimes are calculated assuming an average global tropospheric •OH concentration of 1 x 10⁶ molecules/cm³. Data for this compound is not available and would need to be experimentally determined.

Photobiodegradation Phenomena and Mechanisms

Halogenated aromatic compounds, a class of chemicals that includes this compound, are recognized for their stability and resistance to degradation. scirp.orgresearchgate.net This stability is largely due to the resonance energy of the aromatic ring and the strength of the carbon-halogen bonds. scirp.orgresearchgate.net However, certain microorganisms, particularly phototrophic bacteria, have demonstrated the ability to break down these compounds through a process known as photobiodegradation. scirp.org This process utilizes light energy to drive the metabolic degradation of these pollutants. researchgate.net

The mechanisms of photobiodegradation often involve the removal of halogen substituents as a critical first step. nih.gov For instance, in the case of chlorobenzoates, a well-studied group of halogenated aromatic pollutants, phototrophic bacteria like Rhodopseudomonas palustris employ a dechlorination pathway. scirp.org This involves the removal of a chlorine atom from the aromatic ring, converting the compound to a less toxic benzoate (B1203000) intermediate, which can then be further metabolized. scirp.org It is plausible that a similar dehalogenation mechanism would be necessary for the breakdown of this compound, targeting the bromo, chloro, and iodo substituents.

Under anaerobic conditions, which are often found in sediments and groundwater, phototrophic bacteria can metabolize haloaromatic compounds through processes like reductive dehalogenation (halorespiration), or under denitrifying or methanogenic conditions. scirp.org The specific pathways and the efficiency of degradation can be influenced by the number and position of the halogen atoms on the benzene ring.

The general process of photobiodegradation of a halogenated aromatic compound can be summarized in the following stages:

Initial Attack: The process often begins with the enzymatic removal of a halogen atom from the aromatic ring. This is a crucial step as it reduces the toxicity and recalcitrance of the molecule.

Ring Cleavage: Following dehalogenation, the aromatic ring is cleaved, breaking it open to form aliphatic intermediates.

Mineralization: These simpler organic molecules are then further metabolized by the microorganisms, ultimately being converted into harmless products like carbon dioxide, water, and inorganic halides. scirp.orgresearchgate.net

While the photobiodegradation of chlorobenzoates has been extensively studied, research on more complex polyhalogenated methylbenzenes like this compound is less common. scirp.org However, the fundamental principles derived from studies of simpler haloaromatics provide a foundational understanding of the potential biotic and abiotic degradation pathways.

Persistence and Recalcitrance Considerations for Polyhalogenated Aromatic Compounds

Polyhalogenated aromatic compounds (PHAs) are notoriously persistent in the environment. nih.govnih.gov Their recalcitrance stems from their chemical structure, particularly the presence of multiple halogen-carbon bonds on a stable aromatic ring. scirp.orgresearchgate.net This inherent stability makes them resistant to both microbial and chemical degradation. nih.gov

Several factors contribute to the persistence of these compounds:

Chemical Stability: The aromatic ring structure is inherently stable due to delocalized pi-electrons. The presence of electron-withdrawing halogen substituents can further increase this stability, making the compound less susceptible to electrophilic attack by microbial enzymes. scirp.orgresearchgate.net

Strength of Carbon-Halogen Bonds: The covalent bonds between carbon and halogen atoms (C-Br, C-Cl, C-I) are strong and require significant energy to break. The number and type of halogens influence the compound's reactivity, with more highly halogenated compounds often being more recalcitrant.

Low Bioavailability: Many PHAs have low water solubility and a high affinity for sorbing to organic matter in soil and sediment. nih.govresearchgate.net This sequestration reduces their availability to microorganisms, thereby slowing down their degradation. nih.gov

Toxicity: At high concentrations, many halogenated aromatic compounds can be toxic to the very microorganisms that might otherwise degrade them, inhibiting bioremediation processes. nih.gov

The "aging" of these pollutants in the environment can also contribute to their recalcitrance. nih.gov Over time, they can become more tightly bound within the soil or sediment matrix, further reducing their bioavailability. nih.gov Consequently, even when PAH-degrading bacteria are present, the degradation of aged and sequestered compounds can be extremely slow. nih.gov

Due to these factors, polyhalogenated aromatic compounds like this compound are expected to have long environmental half-lives and can persist for extended periods, posing a long-term risk to ecosystems.

Strategies for Environmental Remediation and Dehalogenation Technologies

Given the persistence of polyhalogenated aromatic compounds, various remediation strategies have been developed to remove them from contaminated environments. These technologies can be broadly categorized into biological and chemical approaches.

Biological Remediation (Bioremediation): Bioremediation harnesses the metabolic capabilities of microorganisms to break down pollutants. nih.gov This approach is often considered more environmentally friendly and cost-effective than traditional physical or chemical methods. nih.govmdpi.com

Mycoremediation: This involves the use of fungi to degrade contaminants. Some filamentous fungi, like Caldariomyces fumago, have shown potential in dehalogenating and degrading highly recalcitrant compounds under aerobic conditions. mdpi.com Fungi can be particularly effective due to their extensive mycelial networks and their ability to produce powerful extracellular enzymes. mdpi.com

Bacterial Bioremediation: A wide range of bacteria have been identified that can degrade halogenated aromatic compounds under both aerobic and anaerobic conditions. nih.govmdpi.com For instance, Dehalococcoides species are known for their ability to carry out reductive dehalogenation of chlorinated compounds. nih.gov Bioremediation strategies involving bacteria can include:

Biostimulation: Involves stimulating the growth and activity of indigenous microorganisms by adding nutrients and electron acceptors. researchgate.net

Bioaugmentation: Involves introducing specific strains or consortia of microorganisms with known degradative capabilities to a contaminated site. researchgate.net

Chemical Dehalogenation Technologies: These methods use chemical reactions to remove halogen atoms from the pollutant molecules. They are often applied ex situ, meaning the contaminated soil or sediment is excavated for treatment. tpsgc-pwgsc.gc.ca

Base-Catalyzed Decomposition (BCD): This process involves mixing the contaminated soil with a reagent like sodium bicarbonate and heating it in a reactor to temperatures around 330°C. tpsgc-pwgsc.gc.caabdn.ac.ukcpeo.org This treatment causes the partial decomposition and volatilization of the halogenated compounds. abdn.ac.ukcpeo.org The volatilized contaminants are then captured and treated separately. cpeo.org

Alkaline Polyethylene (B3416737) Glycol (APEG) Dehalogenation: In this method, a reagent, typically potassium polyethylene glycol (KPEG), is mixed with the contaminated soil and heated. abdn.ac.ukcpeo.org The polyethylene glycol replaces the halogen atoms on the aromatic ring, producing less toxic glycol ethers and water-soluble alkali metal salts. abdn.ac.ukcpeo.org This technique has proven effective for treating soils contaminated with polychlorinated biphenyls (PCBs). tpsgc-pwgsc.gc.ca

The selection of a suitable remediation strategy depends on various factors, including the specific contaminants, their concentration, the site characteristics (e.g., soil type, hydrogeology), and the cleanup goals. nih.gov In many cases, a combination of different technologies may be required to achieve effective remediation of sites contaminated with persistent polyhalogenated aromatic compounds.

Interactive Data Table: Environmental Remediation Technologies

TechnologyDescriptionTarget ContaminantsAdvantagesLimitations
MycoremediationUses fungi to degrade pollutants through bioadsorption and enzymatic action. mdpi.comHalogenated nitrophenols, other recalcitrant organics. mdpi.comEnvironmentally friendly, low capital cost. mdpi.comCan be slower than chemical methods.
Bacterial BioremediationUtilizes bacteria to mineralize organic pollutants. nih.gov Can be applied in situ or ex situ. nih.govresearchgate.netChlorinated ethenes, various halogenated organics. nih.govtechnologypublisher.comCost-effective, can lead to complete mineralization. nih.govCan be slow; may result in accumulation of intermediate metabolites. nih.gov
Base-Catalyzed Decomposition (BCD)Ex situ thermal and chemical treatment using a base (e.g., sodium bicarbonate) to decompose contaminants. tpsgc-pwgsc.gc.cacpeo.orgPCBs, dioxins, furans, chlorinated pesticides. tpsgc-pwgsc.gc.cacpeo.orgEffective for high contaminant concentrations. tpsgc-pwgsc.gc.caEnergy-intensive, requires excavation, potential for toxic by-products. tpsgc-pwgsc.gc.ca
Alkaline Polyethylene Glycol (APEG)Ex situ chemical process using an APEG reagent to replace halogens, reducing toxicity. abdn.ac.ukcpeo.orgPCBs, halogenated SVOCs, pesticides. abdn.ac.ukcpeo.orgEffective for PCBs. tpsgc-pwgsc.gc.caHigh cost, not efficient for large volumes, potential for toxic by-products. tpsgc-pwgsc.gc.cacpeo.org

Emerging Research Directions and Future Outlook for 1 Bromo 5 Chloro 4 Iodo 2 Methylbenzene Studies

Development of Novel Catalytic Systems for Regioselective and Chemoselective Functionalization

The primary challenge in the synthetic application of 1-bromo-5-chloro-4-iodo-2-methylbenzene lies in achieving selective activation of one C-X bond (where X = Br, Cl, I) in the presence of the others. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) provides a basis for chemoselectivity in cross-coupling reactions. nih.gov Future research will likely focus on the development of highly sophisticated catalytic systems that can precisely control both regioselectivity and chemoselectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds. nih.govnih.gov For polyhalogenated substrates, the choice of palladium precatalyst, ligands, and reaction conditions is crucial in directing the site of reaction. nih.govcore.ac.uk For instance, the use of bulky phosphine (B1218219) ligands can influence the ligation state of the palladium catalyst, thereby altering its preference for oxidative addition to different C-X bonds. polyu.edu.hk Research into novel ligands, including alkyl-heteroaryl-based phosphines, is expected to yield catalysts with enhanced selectivity, allowing for the predictable functionalization at either the iodo, bromo, or even the less reactive chloro position. acs.org

Beyond traditional palladium catalysis, rhodium-catalyzed C-H functionalization presents another avenue for regioselective modification. nih.govresearchgate.netrsc.org By employing directing groups, it may be possible to activate specific C-H bonds on the aromatic ring, offering a complementary strategy to C-X bond coupling. The development of catalysts that can operate under mild conditions and tolerate a wide range of functional groups will be a key area of investigation. nih.gov

Table 1: Potential Catalytic Systems for Selective Functionalization

Catalytic SystemTarget BondPotential Reaction TypeKey Advantages
Palladium with bulky phosphine ligandsC-I, C-Br, or C-ClSuzuki-Miyaura, Sonogashira, Buchwald-HartwigTunable selectivity based on ligand and conditions. nih.govpolyu.edu.hk
Rhodium with directing groupsC-HC-H arylation, alkylation, or aminationOrthogonal reactivity to C-X coupling. nih.govresearchgate.net
Nickel-based catalystsC-ClCross-couplingLower cost and unique reactivity profile.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial production often presents challenges in terms of safety, efficiency, and scalability. Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. acs.orgnih.govacs.org

For the synthesis and functionalization of this compound, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net The integration of in-line purification and analysis techniques can further streamline the production process. The development of robust flow protocols for the synthesis of this and other polysubstituted aromatic compounds will be a key area of future research. nih.gov

Automated synthesis platforms, which combine robotics with artificial intelligence, are set to revolutionize chemical synthesis. bris.ac.ukchemistryworld.com These platforms can perform multi-step syntheses, optimize reaction conditions, and even propose synthetic routes with minimal human intervention. For a versatile building block like this compound, automated platforms could be used to rapidly generate libraries of derivatives for high-throughput screening in drug discovery and materials science.

Advanced In Situ Spectroscopic Monitoring of Reactions for Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the functionalization of this compound is crucial for the rational design of more efficient and selective synthetic methods. Advanced in situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, allow for the real-time monitoring of reaction progress and the detection of transient intermediates.

For example, in situ monitoring can provide valuable data on the kinetics of competing reaction pathways in cross-coupling reactions, helping to elucidate the factors that govern regioselectivity. By observing the formation and consumption of intermediates, researchers can gain insights into the catalytic cycle and identify potential bottlenecks or side reactions. This information is invaluable for optimizing reaction conditions and developing more effective catalysts.

Exploration of Non-Covalent Interactions, including Halogen Bonding, in Molecular Design

Non-covalent interactions play a critical role in determining the three-dimensional structure and properties of molecules. Halogen bonding, a directional interaction between a halogen atom and a Lewis base, is increasingly being recognized as a powerful tool in crystal engineering and supramolecular chemistry. nih.govresearchgate.netrsc.orgsemanticscholar.org The presence of three different halogen atoms in this compound makes it an intriguing candidate for studies on halogen bonding.

The iodine and bromine atoms, in particular, are excellent halogen bond donors, and their ability to form strong and directional interactions can be exploited in the design of novel co-crystals and supramolecular assemblies. nih.govsemanticscholar.org By carefully selecting halogen bond acceptors, it may be possible to control the packing of molecules in the solid state, leading to materials with desired properties, such as specific optical or electronic characteristics. The interplay of halogen bonding with other non-covalent interactions, such as π-π stacking and hydrogen bonding, will be a rich area for future investigation. rsc.org

Computational Design of New Reactions and Molecular Architectures Based on Polyhalogenated Templates

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the design of new molecules and materials. For a polyhalogenated template like this compound, computational methods can provide valuable insights into its reactivity and guide the development of new synthetic strategies.

Density Functional Theory (DFT) calculations can be used to predict the relative energies of different reaction intermediates and transition states, thereby rationalizing the observed regioselectivity in functionalization reactions. researchgate.net Such calculations can also be used to screen potential catalysts and ligands, accelerating the discovery of new and improved catalytic systems.

Furthermore, computational approaches can be employed to design novel molecular architectures based on the this compound scaffold. By modeling the non-covalent interactions of its derivatives, it is possible to predict their self-assembly into complex supramolecular structures with tailored functionalities. The integration of computational prediction with experimental synthesis and characterization will be a powerful strategy for advancing the chemistry of polyhalogenated aromatic compounds. arxiv.orgrsc.orgchemrxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.